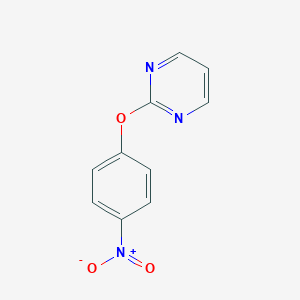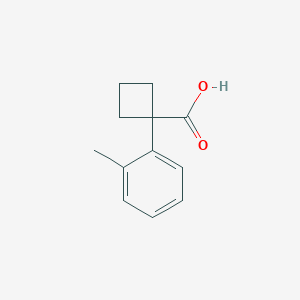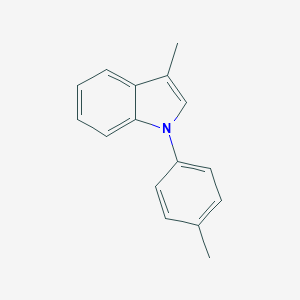
3-Methyl-1-(p-tolyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(p-tolyl)-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a 3-methyl group and a 1-(4-methylphenyl) substitution, which can influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of 3-Methyl-1-(p-tolyl)-1H-indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . For industrial production, the reaction conditions are optimized to ensure high yield and purity. Common reagents include phenylhydrazine hydrochloride and methanesulfonic acid, with the reaction often carried out under reflux in methanol .
Chemical Reactions Analysis
3-Methyl-1-(p-tolyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
3-Methyl-1-(p-tolyl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(p-tolyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various biological targets, influencing cellular pathways and processes. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses .
Comparison with Similar Compounds
3-Methyl-1-(p-tolyl)-1H-indole can be compared with other indole derivatives, such as:
1H-Indole, 3-methyl-: Lacks the 1-(4-methylphenyl) substitution, which can affect its biological activity and chemical reactivity.
1H-Indole, 3-ethyl-1-(4-methylphenyl)-: The ethyl group at the 3-position may alter its chemical properties and interactions with biological targets.
1H-Indole, 3-methyl-1-(4-chlorophenyl)-:
Properties
CAS No. |
167558-64-7 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-7-9-14(10-8-12)17-11-13(2)15-5-3-4-6-16(15)17/h3-11H,1-2H3 |
InChI Key |
BSPUEDYRGOEXSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
Synonyms |
3-methyl-1-(4-methylphenyl)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



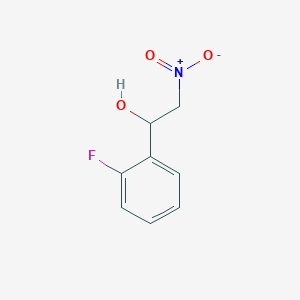
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
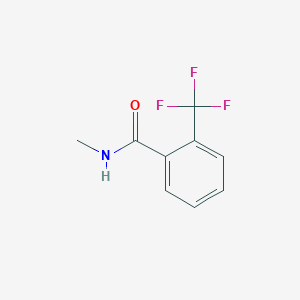
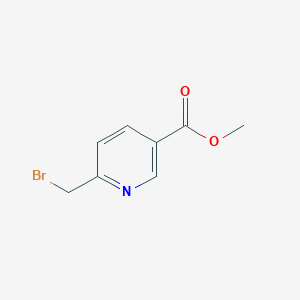
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
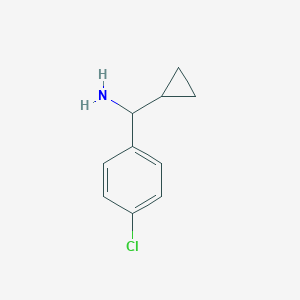
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
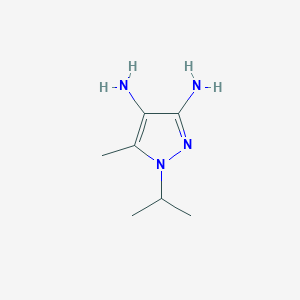

![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)
